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Compound of Interest

Compound Name: CK2-IN-14

Cat. No.: B15542664

Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of a potent Casein Kinase 2 (CK2) inhibitor, frequently cited in scientific

literature as "compound 14." Due to the non-standardized nomenclature, this guide will focus

on the most extensively characterized molecule referred to as "compound 14," a 4,5,6,7-

tetrabromobenzotriazole (TBB) derivative, while also presenting data on other inhibitors

designated with the same number to provide a comparative landscape for researchers.

Core Compound Profile: The TBB-Derivative (CK2-
IN-14)
The primary subject of this guide is a novel derivative of 4,5,6,7-tetrabromobenzotriazole, which

will be referred to as CK2-IN-14 (TBB Derivative) for clarity. This compound has been

characterized as a potent and selective inhibitor of human protein kinase CK2.

Chemical Structure and Properties
CK2-IN-14 (TBB Derivative) is synthesized through a Cu(I)-catalyzed azide-alkyne 1,3-dipolar

cycloaddition (CuAAC), commonly known as "click chemistry"[1]. The core structure consists of

a 4,5,6,7-tetrabromobenzotriazole scaffold linked to a substituted triazole ring.
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Caption: Chemical structure of CK2-IN-14 (TBB Derivative).

Table 1: Chemical Properties of CK2-IN-14 (TBB Derivative) and Parent Compound

Property Value Source

CK2-IN-14 (TBB Derivative)

Molecular Formula C12H10Br4N7 Calculated

Molecular Weight 607.98 g/mol Calculated

4,5,6,7-

Tetrabromobenzotriazole

(Parent Compound)

Molecular Formula C6HBr4N3 PubChem CID: 1694

Molecular Weight 434.71 g/mol PubChem CID: 1694

IUPAC Name
4,5,6,7-tetrabromo-1H-

benzotriazole
PubChem CID: 1694

InChI

InChI=1S/C6HBr4N3/c7-1-

2(8)4(10)6-5(3(1)9)11-13-12-

6/h(H,11,12,13)

PubChem CID: 1694

InChIKey
OMZYUVOATZSGJY-

UHFFFAOYSA-N
PubChem CID: 1694

SMILES
C1=C(C2=C(C(=C1Br)Br)N=N

N2)Br
PubChem CID: 1694

Comparative Analysis of "Compound 14" CK2
Inhibitors
Several distinct chemical entities have been designated as "compound 14" in the literature. The

following table summarizes their quantitative inhibitory data to facilitate comparison.

Table 2: Quantitative Inhibitory Data for Various "Compound 14" CK2 Inhibitors
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Compound
Designation

Chemical
Class

Target Assay Type
Potency
(IC50 / Ki)

Reference

CK2-IN-14

(TBB

Derivative)

4,5,6,7-

Tetrabromobe

nzotriazole

derivative

Human CK2α
Radiometric

Kinase Assay
Ki = 0.13 µM [1]

Compound

14 (Indazole-

based)

Indazole

derivative
Human CK2α

ADP-Glo™

Kinase Assay
IC50 = 25 nM [2]

Compound

14

(Naphthyridin

e-based)

Naphthyridine

derivative
Human CK2α

NanoBRET™

Assay
IC50 < 22 nM [3]

Compound

14 (o-

hydroxybenz

ene)

o-

hydroxybenz

ene

derivative

Human CK2α

X-ray

crystallograp

hy

Failed to bind [4]

Compound

14 (PDB:

5OTR)

αD pocket

inhibitor
Human CK2α Not specified Not specified [5]

Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis,

biological evaluation, and structural analysis of CK2 inhibitors, with specific relevance to CK2-
IN-14 (TBB Derivative).

Synthesis of CK2-IN-14 (TBB Derivative)
The synthesis of the TBB-derivative "compound 14" is achieved through a multi-step process

culminating in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
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Starting Materials

Intermediate Synthesis
Final Product Synthesis (Click Chemistry)

4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazole

1-(Prop-2-yn-1-yl)-4,5,6,7-tetrabromo-1H-benzo[d][1,2,3]triazole

Alkylation

Propargyl Bromide

Sodium Azide 1-Azido-4-bromobutaneNucleophilic Substitution

1,4-Dibromobutane

CK2-IN-14 (TBB Derivative)Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click to download full resolution via product page

Caption: General workflow for the synthesis of CK2-IN-14 (TBB Derivative).

Methodology:

Synthesis of Alkynyl Intermediate: 4,5,6,7-Tetrabromo-1H-benzo[d][1][3][6]triazole is reacted

with propargyl bromide in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g.,

DMF) to yield 1-(prop-2-yn-1-yl)-4,5,6,7-tetrabromo-1H-benzo[d][1][3][6]triazole.

Synthesis of Azide Intermediate: 1,4-Dibromobutane is reacted with sodium azide in a polar

aprotic solvent (e.g., DMSO) to produce 1-azido-4-bromobutane.

Click Chemistry: The alkynyl and azide intermediates are then reacted in the presence of a

Cu(I) catalyst (e.g., CuSO4 and sodium ascorbate) in a solvent mixture (e.g., tBuOH/water)

to yield the final product, CK2-IN-14 (TBB Derivative).

Radiometric Kinase Assay for CK2 Inhibition
The inhibitory activity of the compounds against the human CK2 catalytic subunit (CK2α) is

determined using a radiometric assay that measures the incorporation of radiolabeled

phosphate from [γ-33P]ATP into a specific peptide substrate.
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Methodology:

Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g.,

50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), the peptide substrate

(e.g., RRRADDSDDDDD), and the CK2α enzyme.

Inhibitor Addition: The test compounds, dissolved in DMSO, are added to the reaction

mixture at various concentrations. A control reaction with DMSO alone is also prepared.

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 10 minutes).

Termination and Detection: The reaction is terminated by spotting the mixture onto

phosphocellulose paper. The paper is then washed to remove unincorporated [γ-33P]ATP.

The amount of incorporated radioactivity is quantified using a scintillation counter.

Data Analysis: The percentage of inhibition is calculated relative to the control, and IC50 or

Ki values are determined by fitting the data to a dose-response curve.

X-ray Crystallography of CK2α in Complex with Inhibitor
The structural basis of inhibition is determined by solving the crystal structure of the CK2α

catalytic domain in complex with the inhibitor.

Methodology:

Protein Expression and Purification: The human CK2α catalytic subunit is expressed in a

suitable expression system (e.g., E. coli) and purified to homogeneity using chromatography

techniques.

Crystallization: The purified CK2α is co-crystallized with the inhibitor by mixing the protein

and a molar excess of the compound. Crystallization is typically achieved using the hanging

drop vapor diffusion method at a constant temperature. The crystallization solution contains

a precipitant (e.g., PEG) and a buffer.

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.
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Structure Determination and Refinement: The structure is solved by molecular replacement

using a known CK2α structure as a search model. The inhibitor is then built into the electron

density map, and the complex is refined to produce the final atomic model.

CK2 Signaling Pathway and Inhibition
Protein kinase CK2 is a pleiotropic, constitutively active serine/threonine kinase that plays a

crucial role in various cellular processes, including cell growth, proliferation, and apoptosis. Its

dysregulation is implicated in several diseases, particularly cancer. CK2 exerts its effects by

phosphorylating a vast number of substrates, thereby modulating multiple signaling pathways.

Upstream Regulation

Downstream Signaling Pathways

Cellular Processes

CK2

PI3K/Akt/mTOR Wnt/β-cateninNF-κB JAK/STAT

Angiogenesis DNA Repair

CK2-IN-14

Inhibition

Growth Factors Cellular Stress

Cell Proliferation
& Growth

Inhibition of
Apoptosis
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Caption: Overview of CK2 signaling pathways and the point of intervention for CK2-IN-14.
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CK2 inhibitors, such as the various "compound 14" molecules, act by binding to the ATP-

binding site of the CK2α catalytic subunit, thereby preventing the phosphorylation of its

downstream substrates. This inhibition leads to the downregulation of pro-survival and

proliferative signaling pathways, ultimately inducing apoptosis and inhibiting cell growth in

cancer cells.

Conclusion
The designation "compound 14" has been used for several distinct CK2 inhibitors. This guide

has focused on the most comprehensively studied of these, a 4,5,6,7-tetrabromobenzotriazole

derivative, providing details on its structure, chemical properties, and biological activity. The

comparative data presented for other "compound 14" inhibitors highlights the diversity of

chemical scaffolds that can achieve potent CK2 inhibition. The provided experimental

methodologies and signaling pathway diagrams offer a valuable resource for researchers in the

field of drug discovery and cancer biology who are interested in targeting the CK2 kinase.

Further research and standardized nomenclature will be crucial for the continued development

and evaluation of these promising therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to CK2 Inhibitor
"Compound 14"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542664/docs#an-in-depth-technical-guide-to-ck2-
inhibitor-compound-14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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